molecular formula C34H26O2 B12530961 2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene CAS No. 820974-49-0

2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene

Cat. No.: B12530961
CAS No.: 820974-49-0
M. Wt: 466.6 g/mol
InChI Key: MXPDDFOUAYCGLQ-UHFFFAOYSA-N
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Description

2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives This compound is characterized by the presence of two naphthalene rings connected at the 1-position, each substituted with a 3-methoxyphenyl group at the 2-position

Preparation Methods

The synthesis of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene typically involves the coupling of 3-methoxyphenyl-substituted naphthalene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-3-methoxynaphthalene with 2-naphthylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide under an inert atmosphere .

Chemical Reactions Analysis

2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to changes in their structure and function. The methoxy groups play a crucial role in the compound’s ability to interact with these targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene can be compared with other binaphthyl derivatives, such as:

    2,2’-Bis(4-methoxyphenyl)-1,1’-binaphthalene: Similar structure but with methoxy groups at the 4-position, leading to different electronic and steric properties.

    2,2’-Bis(3-hydroxyphenyl)-1,1’-binaphthalene: Contains hydroxy groups instead of methoxy groups, resulting in different reactivity and solubility.

    2,2’-Bis(3-methylphenyl)-1,1’-binaphthalene: Substituted with methyl groups, affecting the compound’s chemical and physical properties.

These comparisons highlight the unique features of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene, such as its specific substitution pattern and the resulting effects on its reactivity and applications.

Properties

CAS No.

820974-49-0

Molecular Formula

C34H26O2

Molecular Weight

466.6 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1-[2-(3-methoxyphenyl)naphthalen-1-yl]naphthalene

InChI

InChI=1S/C34H26O2/c1-35-27-13-7-11-25(21-27)31-19-17-23-9-3-5-15-29(23)33(31)34-30-16-6-4-10-24(30)18-20-32(34)26-12-8-14-28(22-26)36-2/h3-22H,1-2H3

InChI Key

MXPDDFOUAYCGLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=CC(=CC=C6)OC

Origin of Product

United States

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